

Elismetrep: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elismetrep*

Cat. No.: *B607291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554) is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. It has been investigated for its therapeutic potential in treating conditions such as migraine, painful diabetic neuropathy, and vasomotor symptoms associated with menopause. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of **elismetrep**, critical parameters for its formulation development and overall therapeutic efficacy. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on the standardized experimental protocols that are applied to characterize such compounds. Illustrative data is presented in a structured format to provide a practical framework for researchers.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for **elismetrep** in various media, as would be determined during preclinical development.

Solvent/Medium	Temperature (°C)	pH	Solubility (mg/mL)
Purified Water	25	7.0	0.05
0.1 N HCl	37	1.2	0.12
Phosphate Buffer	37	6.8	0.08
Fasted State Simulated Intestinal Fluid (FaSSIF)	37	6.5	0.25
Fed State Simulated Intestinal Fluid (FeSSIF)	37	5.0	0.40

Note: The data presented in this table is illustrative and not based on published experimental results for **elismetrep**.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of **elismetrep**.

Objective: To determine the saturation concentration of **elismetrep** in a specific solvent at a constant temperature.

Materials:

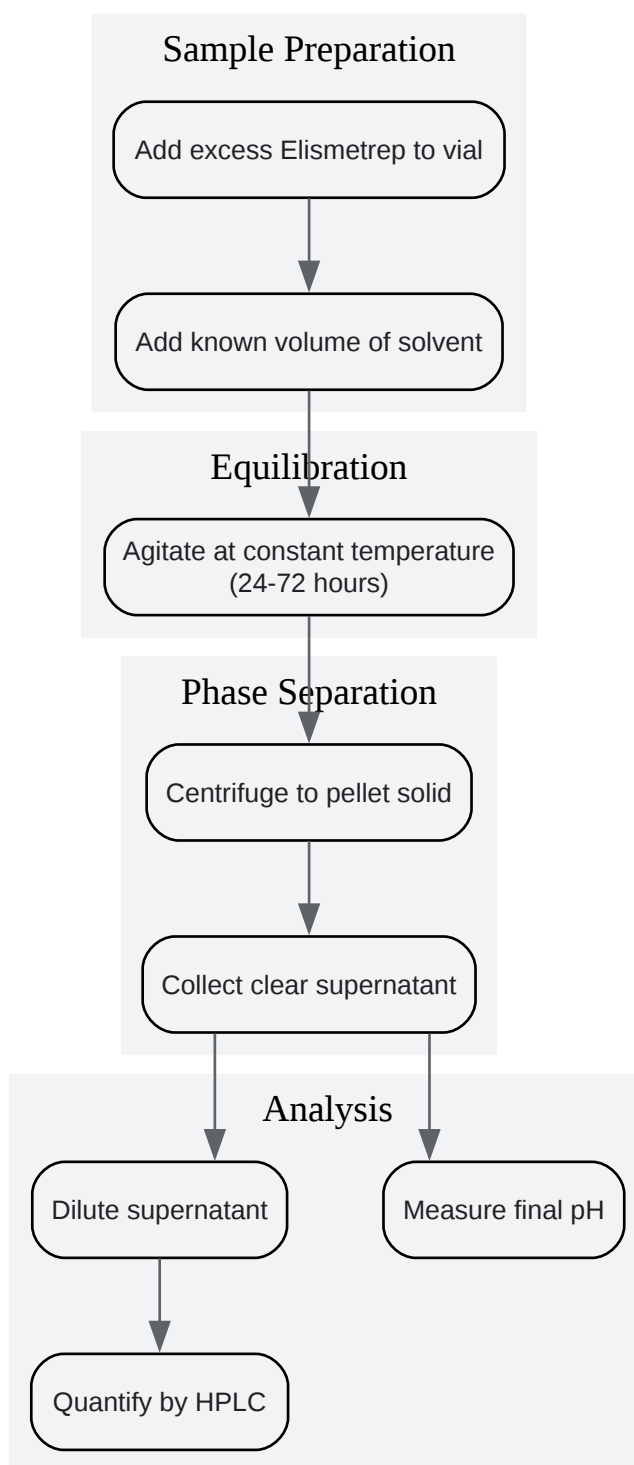
- **Elismetrep** (solid powder)
- Selected aqueous media (e.g., purified water, buffers of various pH)
- Glass vials with screw caps
- Constant temperature shaker bath
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for **elismetrep** quantification.
- Calibrated pH meter

Procedure:

- Add an excess amount of solid **elismetrep** to a glass vial.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of **elismetrep**.
- Measure the pH of the remaining supernatant to confirm the final pH of the solution.

Workflow for Solubility Determination:



[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to determine the re-test period for the drug substance and the shelf-life for the drug product. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

The following table provides an example of a stability data summary for **elismetrep** under long-term storage conditions.

Storage Condition	Time Point (Months)	Appearance	Assay (%)	Total Degradation Products (%)
25°C / 60% RH	0	White to off-white powder	99.8	< 0.1
3	Conforms	99.7	0.1	
6	Conforms	99.5	0.2	
9	Conforms	99.4	0.2	
12	Conforms	99.2	0.3	
24	Conforms	98.9	0.5	

Note: The data presented in this table is illustrative and not based on published experimental results for **elismetrep**.

Experimental Protocols: Stability Testing

Stability studies for a new drug substance like **elismetrep** typically involve long-term, accelerated, and stress testing as per ICH Q1A(R2) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

2.2.1. Long-Term and Accelerated Stability Studies

Objective: To evaluate the thermal stability of **elismetrep** and to establish a re-test period.

Procedure:

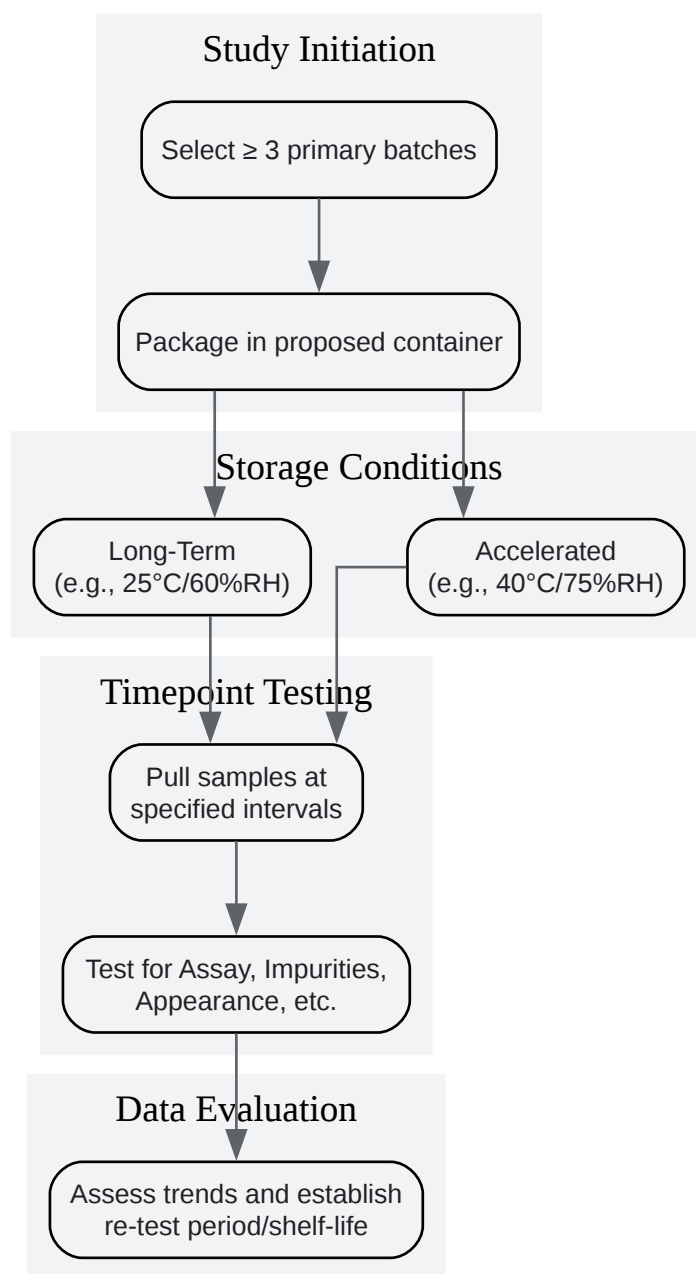
- At least three primary batches of **elismetrep** are placed on stability.[1]
- Samples are stored in containers that simulate the proposed packaging.
- Samples are stored under long-term (e.g., $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$) and accelerated (e.g., $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$) conditions.[4]
- Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[1]
- At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.

2.2.2. Stress Testing

Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods.[5]

- Hydrolytic Stability: **Elismetrep** is dissolved in aqueous solutions at a range of pH values (e.g., acidic, neutral, and basic) and subjected to elevated temperatures.
- Oxidative Stability: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide.
- Thermal Stability: **Elismetrep** is exposed to high temperatures (e.g., in 10°C increments above the accelerated temperature).
- Photostability: As per ICH Q1B guidelines, **elismetrep** is exposed to a specified amount of UV and visible light.[6][7]

Workflow for a Formal Stability Study:



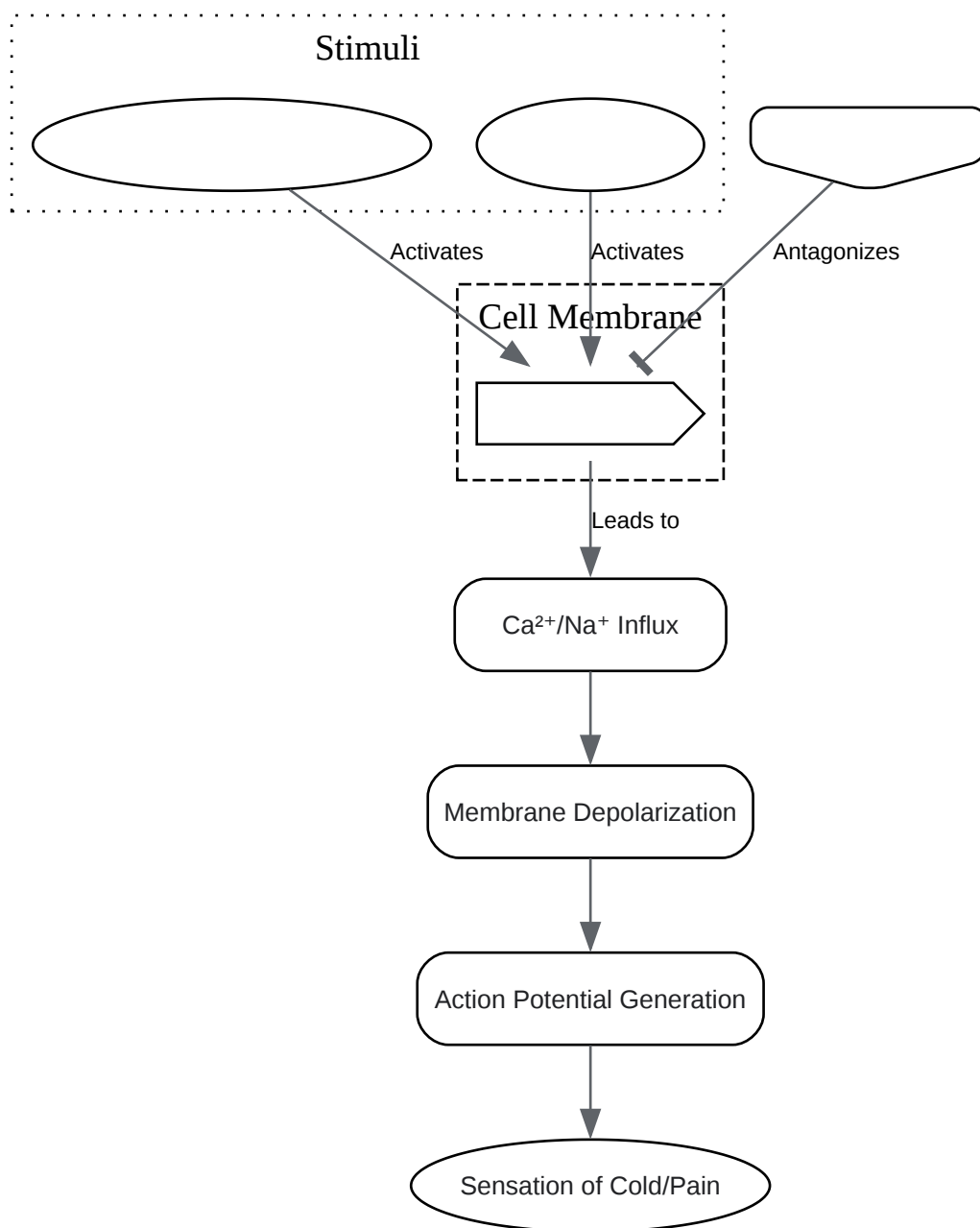
[Click to download full resolution via product page](#)

Caption: General Workflow for a Formal Stability Study.

Mechanism of Action and Signaling Pathway

Elismetrep is an antagonist of the TRPM8 channel, a non-selective cation channel that is activated by cold temperatures and cooling agents.[8][9] By blocking this channel, **elismetrep** is thought to modulate pain and temperature sensation pathways.

TRPM8 Signaling Pathway:

[Click to download full resolution via product page](#)Caption: **Elismetrep**'s Antagonism of the TRPM8 Signaling Pathway.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of **elismetrep** remains limited, this guide provides a thorough overview of the standard methodologies that would be employed in its pharmaceutical development. The illustrative data tables and detailed experimental protocols for solubility (shake-flask) and stability (ICH guidelines) offer a robust framework for researchers. The visualization of the TRPM8 signaling pathway clarifies the mechanism of action of **elismetrep** as a channel antagonist. This technical guide serves as a valuable resource for scientists and professionals involved in the research and development of **elismetrep** and other small molecule drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elismetrep: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607291#elismetrep-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com